Ginsenoside Ng-R2
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Overview
Description
Ginsenoside Ng-R2 is a type of saponin compound found in the roots of Panax ginseng, a traditional medicinal herb widely used in East Asian countries. Ginsenosides are the primary active components of ginseng, known for their diverse pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties . This compound is one of the rare ginsenosides, which are more readily absorbed into the bloodstream and exhibit potent biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ginsenoside Ng-R2 involves the enzymatic transformation of major ginsenosides. Specific glycosidases from microbial cultures or plant extracts are used to hydrolyze the side chain glycogroups of ginsenosides . For example, β-glucosidase, β-xylosidase, α-l-arabinofuranosidase, and α-l-rhamnosidase can be employed to achieve the hydrolysis .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods. The construction of microbial chassis, such as Saccharomyces cerevisiae, for the production of rare ginsenosides has been explored . This involves the identification and utilization of key enzymes in the biosynthetic pathways, such as glycosyltransferases . The continuous elucidation of ginsenoside biosynthesis pathways has rendered synthetic biology techniques effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Ginsenoside Ng-R2 undergoes various chemical reactions, including hydrolysis, glycosylation, and deglycosylation . These reactions are crucial for modifying the structure and enhancing the biological activity of the compound.
Common Reagents and Conditions:
Hydrolysis: Enzymes such as β-glucosidase and β-xylosidase are commonly used under mild conditions to hydrolyze glycosidic bonds.
Glycosylation: Glycosyltransferases are employed to add sugar moieties to the ginsenoside structure.
Major Products: The major products formed from these reactions include various deglycosylated and glycosylated derivatives of this compound, which exhibit enhanced pharmacological properties .
Scientific Research Applications
Ginsenoside Ng-R2 has a wide range of scientific research applications:
Mechanism of Action
Ginsenoside Ng-R2 is compared with other similar ginsenosides, such as Ginsenoside Rh2, Ginsenoside Rg2, and Ginsenoside Rh1 . These compounds share similar structures but differ in their glycosylation patterns and biological activities . This compound is unique due to its specific glycosylation, which enhances its absorption and bioactivity .
Comparison with Similar Compounds
- Ginsenoside Rh2
- Ginsenoside Rg2
- Ginsenoside Rh1
- Ginsenoside Rb1
- Ginsenoside Rc
Ginsenoside Ng-R2 stands out for its potent pharmacological effects and its potential for therapeutic applications in various fields.
Properties
Molecular Formula |
C41H70O13 |
---|---|
Molecular Weight |
771.0 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,50)21-11-15-39(6)28(21)22(43)16-26-38(5)14-12-27(45)37(3,4)34(38)24(17-40(26,39)7)52-36-33(31(48)30(47)25(18-42)53-36)54-35-32(49)29(46)23(44)19-51-35/h10,21-36,42-50H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26+,27-,28?,29-,30+,31-,32+,33+,34-,35-,36+,38+,39+,40+,41-/m0/s1 |
InChI Key |
FNIRVWPHRMMRQI-RUVPKARZSA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2(C1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)C)O)C)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)C)O)C)O)C |
Origin of Product |
United States |
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